2-Aminononanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminononanenitrile is an organic compound with the molecular formula C9H18N2. It is a nitrile derivative with an amino group attached to the second carbon of a nonane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Aminononanenitrile can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the reaction of 2-bromononane with sodium cyanide (NaCN) to form 2-nonanenitrile, followed by the reduction of the nitrile group to an amino group using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Dehydration of Amides: Another method involves the dehydration of 2-aminononanoic acid amide using phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2) to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the nucleophilic substitution method due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Aminononanenitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction: 2-Aminononane.
Hydrolysis: 2-Aminononanoic acid.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
2-Aminononanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Aminononanenitrile depends on its specific applicationFor example, in biological systems, it may act as a substrate for enzymes that catalyze the hydrolysis or reduction of nitriles, leading to the formation of biologically active amines or acids .
Comparison with Similar Compounds
2-Aminononanenitrile can be compared with other similar compounds such as:
2-Aminopentanenitrile: A shorter chain nitrile with similar reactivity but different physical properties.
2-Aminobenzonitrile: An aromatic nitrile with different electronic properties and reactivity due to the presence of the benzene ring.
2-Aminobutanenitrile: Another shorter chain nitrile with similar chemical behavior but different applications.
Uniqueness
This compound is unique due to its longer carbon chain, which imparts different physical properties such as boiling point and solubility compared to shorter chain nitriles. This makes it suitable for specific applications where these properties are advantageous .
Properties
CAS No. |
112101-11-8 |
---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-aminononanenitrile |
InChI |
InChI=1S/C9H18N2/c1-2-3-4-5-6-7-9(11)8-10/h9H,2-7,11H2,1H3 |
InChI Key |
USOJRICXFAKQDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.